Octyl D-glucopyranoside
Overview
Description
Octyl D-glucopyranoside is a non-ionic surfactant widely used in biochemical and biophysical research. It is composed of an octyl group attached to a D-glucopyranoside moiety. This compound is known for its ability to solubilize membrane proteins, making it a valuable tool in the study of membrane protein structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl D-glucopyranoside can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of β-glucosidase to catalyze the reverse hydrolysis reaction between glucose and octanol in non-aqueous solvents . The reaction typically occurs at 30°C with a yield of around 67% . Another method involves the chemical reaction of 2,3,4,6-tetra-acetyl bromo-glucose with octanol in the presence of zinc oxide, followed by deacetylation to obtain the final product .
Industrial Production Methods: Industrial production of this compound often employs large-scale enzymatic synthesis due to its regio- and stereo-selectivity under mild conditions. The use of engineered β-glucosidase in organic solvents and ionic liquids has shown great potential for commercial production .
Chemical Reactions Analysis
Types of Reactions: Octyl D-glucopyranoside primarily undergoes oxidation and hydrolysis reactions. For instance, it can be oxidized to this compound uronic acid using laccase and TEMPO as catalysts .
Common Reagents and Conditions:
Oxidation: Laccase and TEMPO in the presence of oxygen.
Hydrolysis: Water and β-glucosidase.
Major Products:
Oxidation: this compound uronic acid.
Hydrolysis: Glucose and octanol.
Scientific Research Applications
Octyl D-glucopyranoside is extensively used in various scientific fields:
Mechanism of Action
Octyl D-glucopyranoside exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers, disrupting the membrane structure and increasing membrane fluidity . This interaction facilitates the solubilization of membrane proteins, allowing them to be studied in a more stable environment .
Comparison with Similar Compounds
Decyl D-glucopyranoside: Similar in structure but with a longer alkyl chain, leading to different solubilization properties.
Nonyl D-glucopyranoside: Another similar compound with a nine-carbon alkyl chain.
Dodecyl D-glucopyranoside: Contains a twelve-carbon alkyl chain, offering different surfactant properties.
Uniqueness: Octyl D-glucopyranoside is unique due to its optimal balance between hydrophilic and hydrophobic properties, making it highly effective in solubilizing membrane proteins without denaturing them .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSGKPQLMEBJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338305, DTXSID20860441 | |
Record name | n-Octylglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4742-80-7, 41444-50-2 | |
Record name | n-Octylglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl glucoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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